1-[(3-Iodophenyl)carbonyl]pyrrolidine
Description
1-[(3-Iodophenyl)carbonyl]pyrrolidine is a chemical compound with the molecular formula C11H12INO and a molecular weight of 301.13 g/mol . It is also known by its IUPAC name, 1-(3-iodobenzoyl)pyrrolidine. This compound is characterized by the presence of an iodophenyl group attached to a pyrrolidine ring through a carbonyl linkage .
Properties
IUPAC Name |
(3-iodophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXMTKYMCPVDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Iodophenyl)carbonyl]pyrrolidine typically involves the reaction of 3-iodobenzoic acid with pyrrolidine in the presence of a coupling reagent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of pyrrolidine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(3-Iodophenyl)carbonyl]pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The pyrrolidine ring can undergo oxidation to form lactams or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
1-[(3-Iodophenyl)carbonyl]pyrrolidine serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of more complex organic molecules. For instance, it can be utilized in the synthesis of iodinated derivatives that are valuable in medicinal chemistry.
Comparison with Related Compounds
| Compound Name | Position of Iodine | Reactivity Characteristics |
|---|---|---|
| This compound | Meta | Higher reactivity due to steric effects |
| 1-[(4-Iodophenyl)carbonyl]pyrrolidine | Para | Different binding properties and reactivity |
| 1-[(3-Bromophenyl)carbonyl]pyrrolidine | Meta | Lower reactivity compared to iodine |
The differences in the position of the iodine atom significantly influence the compound's reactivity and biological interactions, making it an interesting subject for comparative studies.
Biological Applications
Biological Assays and Probes
In biological research, this compound is used as a probe to study halogenated aromatic compounds' effects on biological systems. These studies are crucial for understanding the interaction mechanisms at play in various biochemical pathways.
Potential Therapeutic Uses
Medicinal Chemistry
Drug Development
The structural similarities between this compound and other bioactive compounds position it as a candidate for drug development. Studies have explored its potential anti-inflammatory and anticancer properties, suggesting that modifications to its structure could yield new therapeutic agents .
Case Study: Anticancer Activity
Research conducted on related pyrrolo[2,3-b]pyridine derivatives demonstrated significant anticancer activities. The incorporation of halogenated phenyl groups into the pyrrolidine framework has been shown to enhance biological activity against various cancer cell lines. This suggests that further exploration of this compound could lead to effective anticancer drugs .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound's stability and reactivity make it suitable for producing specialty chemicals. Its role as an intermediate can streamline the synthesis of complex materials used in pharmaceuticals and other chemical industries.
Catalytic Applications
The compound may also find applications as a catalyst in specific chemical reactions due to its unique electronic properties imparted by the iodine atom. This could lead to improved reaction efficiencies and yields in synthetic processes.
Mechanism of Action
The mechanism of action of 1-[(3-Iodophenyl)carbonyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors . The iodophenyl group can engage in halogen bonding with amino acid residues in proteins, influencing their structure and function . The carbonyl group can form hydrogen bonds with active site residues, modulating enzyme activity . These interactions can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
1-[(3-Iodophenyl)carbonyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(4-Iodophenyl)carbonyl]pyrrolidine: This compound has the iodine atom in the para position instead of the meta position, which can affect its reactivity and binding properties.
1-[(3-Bromophenyl)carbonyl]pyrrolidine: The bromine atom is less electronegative than iodine, leading to differences in halogen bonding and overall chemical behavior.
1-[(3-Chlorophenyl)carbonyl]pyrrolidine: Chlorine is smaller and less polarizable than iodine, resulting in distinct chemical and biological properties.
Biological Activity
1-[(3-Iodophenyl)carbonyl]pyrrolidine, with the molecular formula C11H12INO and a molecular weight of 301.13 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by research findings.
The synthesis of this compound typically involves the reaction of 3-iodobenzoic acid with pyrrolidine in the presence of a coupling reagent. Common methods include using dehydrating agents like thionyl chloride or oxalyl chloride to activate the carboxylic acid group. The reaction is generally performed under an inert atmosphere to prevent oxidation.
The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound's halogenated aromatic structure allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives that may exhibit enhanced biological properties .
Key Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation : The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Biological Applications
This compound has been investigated for several biological activities, including:
- Anticancer Activity : Research has shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated significant activity against L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma) cells .
- Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent. Studies indicate that halogenated compounds often possess enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Table 1: Biological Activity Summary
| Biological Activity | Cell Line/Type | IC50 (μM) | Reference |
|---|---|---|---|
| Antiproliferative | L1210 | 41 | |
| Antiproliferative | CEM | 36 | |
| Antiproliferative | HeLa | 30 | |
| Antimicrobial | MRSA | 0.5 - 2.0 |
Comparative Analysis with Similar Compounds
The unique halogenation pattern of this compound sets it apart from similar compounds such as:
- 1-[(4-Iodophenyl)carbonyl]pyrrolidine : Different position of iodine affects reactivity.
- 1-[(3-Bromophenyl)carbonyl]pyrrolidine : Bromine's lower electronegativity leads to distinct chemical behavior.
These variations can significantly influence the compound's biological properties and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
